5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole
Overview
Description
5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole is an organic compound that belongs to the class of benzo[d][1,3]dioxoles. This compound is characterized by the presence of a chloromethyl group and two fluorine atoms attached to the benzo[d][1,3]dioxole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that it plays a crucial role in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
It’s primarily used as an intermediate in the synthesis of various pharmaceutical compounds .
Pharmacokinetics
As an intermediate in drug synthesis, its pharmacokinetic properties would largely depend on the final pharmaceutical compound it’s used to produce .
Result of Action
As an intermediate in drug synthesis, its effects would largely depend on the final pharmaceutical compound it’s used to produce .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole typically involves the chloromethylation of a benzo[d][1,3]dioxole derivative. One common method includes the reaction of benzo[d][1,3]dioxole with formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as purification and isolation of the product using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different benzo[d][1,3]dioxole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzo[d][1,3]dioxole derivatives, while oxidation reactions can produce benzo[d][1,3]dioxole carboxylic acids.
Scientific Research Applications
5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable for creating various derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1,3-benzodioxole: Similar in structure but lacks the fluorine atoms, which can affect its reactivity and applications.
2,2-Difluorobenzo[d][1,3]dioxole: Lacks the chloromethyl group, resulting in different chemical properties and reactivity.
5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole: Similar but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity in substitution reactions.
Uniqueness
The presence of both the chloromethyl group and the fluorine atoms in 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole makes it unique. The combination of these functional groups enhances its reactivity and allows for the formation of a wide range of derivatives. Additionally, the fluorine atoms can improve the compound’s stability and binding affinity in biological systems, making it valuable for various research applications.
Properties
IUPAC Name |
5-(chloromethyl)-2,2-difluoro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-5-1-2-6-7(3-5)13-8(10,11)12-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIROCHBZRSMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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